molecular formula C23H21NO3 B4138191 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4138191
M. Wt: 359.4 g/mol
InChI Key: BUPHTDQTDCVUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDHQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BDHQ belongs to the class of quinolinone compounds and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antioxidant activity and can scavenge free radicals, which are known to contribute to the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Mechanism of Action

The exact mechanism of action of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to decrease the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also stable and can be easily stored and transported. However, one limitation of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the toxicity and safety profile of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.

Future Directions

There are several future directions for research on 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of cancer. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit antioxidant and anti-inflammatory effects, which may help to prevent the development and progression of cancer. Further research is needed to fully understand the potential therapeutic applications of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its mechanism of action.

properties

IUPAC Name

6,7-dimethoxy-4-(4-phenylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-12-19-18(13-23(25)24-20(19)14-22(21)27-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,18H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPHTDQTDCVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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